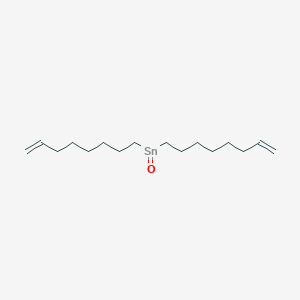
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of two chloromethyl groups attached to the pyrrolidine ring and a p-methylbenzyl group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Introduction of Chloromethyl Groups: The chloromethyl groups can be introduced by reacting the pyrrolidine ring with formaldehyde and hydrochloric acid, resulting in the formation of bis(chloromethyl) derivatives.
Attachment of p-Methylbenzyl Group: The p-methylbenzyl group can be attached to the pyrrolidine ring through a nucleophilic substitution reaction using p-methylbenzyl chloride and a suitable base.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Products: Depending on the nucleophile, products such as amines, ethers, or thioethers are formed.
Oxidation Products: Aldehydes or carboxylic acids are the major products.
Reduction Products: Methyl derivatives are obtained.
Aplicaciones Científicas De Investigación
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies involving enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The p-methylbenzyl group may enhance the compound’s binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(chloromethyl)pyrrolidine hydrochloride: Lacks the p-methylbenzyl group, resulting in different reactivity and applications.
1-(p-Methylbenzyl)pyrrolidine hydrochloride: Lacks the chloromethyl groups, affecting its chemical behavior and uses.
2,5-Dimethyl-1-(p-methylbenzyl)pyrrolidine hydrochloride: Contains methyl groups instead of chloromethyl groups, leading to different reaction pathways.
Uniqueness
2,5-Bis(chloromethyl)-1-(p-methylbenzyl)pyrrolidine hydrochloride is unique due to the presence of both chloromethyl and p-methylbenzyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
100792-96-9 |
|---|---|
Fórmula molecular |
C14H20Cl3N |
Peso molecular |
308.7 g/mol |
Nombre IUPAC |
2,5-bis(chloromethyl)-1-[(4-methylphenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H19Cl2N.ClH/c1-11-2-4-12(5-3-11)10-17-13(8-15)6-7-14(17)9-16;/h2-5,13-14H,6-10H2,1H3;1H |
Clave InChI |
QGSGMSAXYCHPPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C(CCC2CCl)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)

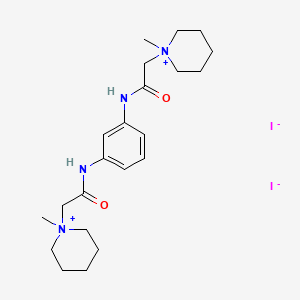
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
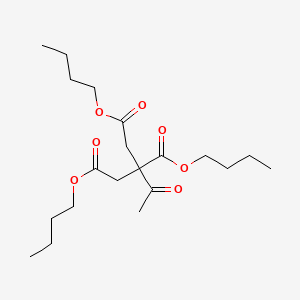

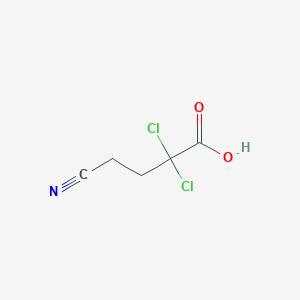
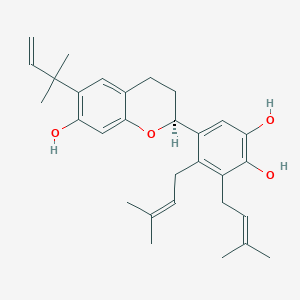
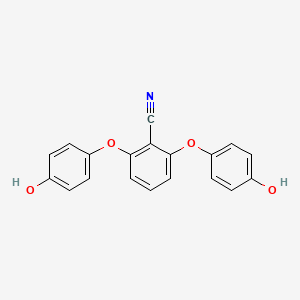

![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
